3-Chloro-5-fluoro-2-nitropyridine chemical structure and properties
3-Chloro-5-fluoro-2-nitropyridine chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-5-fluoro-2-nitropyridine: Structure, Properties, and Applications
Introduction
3-Chloro-5-fluoro-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its strategic arrangement of chloro, fluoro, and nitro groups on a pyridine core makes it a versatile and valuable building block for synthesizing more complex molecular architectures. The pyridine ring itself is a privileged scaffold, frequently found in approved pharmaceuticals, and its deliberate substitution can profoundly influence pharmacological activity, selectivity, and pharmacokinetic profiles.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 3-Chloro-5-fluoro-2-nitropyridine, grounding all claims in authoritative sources and providing practical, field-proven insights into its use.
Chemical and Physical Properties
The unique substitution pattern of 3-Chloro-5-fluoro-2-nitropyridine dictates its chemical behavior and physical characteristics. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogen substituents, creates a highly electron-deficient aromatic system, which is key to its reactivity.
Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific work. The following table summarizes the key identifiers for 3-Chloro-5-fluoro-2-nitropyridine.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-2-fluoro-5-nitropyridine | [1][2] |
| CAS Number | 1805456-19-2 | [1] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [2] |
| Molecular Weight | 176.53 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)F)[O-] | [2] |
| InChI Key | AEOGTIHVOKJMOS-UHFFFAOYSA-N | [1][2] |
| MDL Number | MFCD28752312 | [1] |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of 3-Chloro-5-fluoro-2-nitropyridine are not extensively reported in publicly available literature. The data below is a consolidation of available information. Researchers should perform their own analytical characterizations to confirm properties critical for specific applications.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Solubility | Data Not Available | - |
| logP (Predicted) | 1.84 | [1] |
| Purity | ≥97% (Commercially available) | [1] |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 3-Chloro-5-fluoro-2-nitropyridine are central to its utility as a chemical intermediate.
Synthesis Pathway
While a specific, dedicated synthesis for 3-Chloro-5-fluoro-2-nitropyridine is not detailed in the provided search results, a logical pathway can be constructed based on established pyridine chemistry and analogous transformations. A plausible multi-step synthesis would likely begin with a more readily available substituted pyridine. For instance, a route could involve the nitration of a corresponding 3-chloro-5-fluoropyridine or the chlorination/fluorination of a nitropyridine precursor.
A representative synthesis for a structurally similar compound, 2-chloro-3-fluoro-5-nitropyridine, involves the treatment of 3-fluoro-5-nitropyridin-2-ol with phosphorus pentachloride and phosphorus oxychloride.[3] This highlights a common strategy for converting pyridones to their corresponding chlorides.
Caption: A generalized synthetic workflow for 3-Chloro-5-fluoro-2-nitropyridine.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 3-Chloro-5-fluoro-2-nitropyridine is Nucleophilic Aromatic Substitution (SNAr).[4] The pyridine nitrogen and, critically, the powerfully electron-withdrawing nitro group at the C5 position, pull electron density out of the aromatic ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering them electrophilic and susceptible to attack by nucleophiles.[4][5]
In this molecule, both the C2 and C3 positions bear halogen leaving groups. The C2 position (ortho to the nitro group) is highly activated, making the fluorine atom at this position a likely site for substitution. The chlorine at C3 is less activated. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] This high degree of regioselectivity allows for precise and controlled introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of its utility in constructing diverse molecular libraries.[7][8]
Caption: The addition-elimination mechanism of SNAr at the C2 position.
Applications in Research and Drug Development
The predictable reactivity and functional group handles of 3-Chloro-5-fluoro-2-nitropyridine make it a valuable precursor in the synthesis of novel therapeutic agents and agrochemicals.[9][10]
Role as a Versatile Chemical Building Block
This compound serves as a scaffold for generating libraries of molecules for biological screening and subsequent lead optimization.[9] The distinct reactivity of the C2-fluoro and C3-chloro positions, coupled with the potential for reduction of the nitro group to an amine, offers multiple, orthogonal points for chemical modification. This amine can then be used in a variety of subsequent reactions, such as amide bond formation or the construction of new heterocyclic rings (e.g., imidazopyridines), which are bioisosteres of purines and are prevalent in many kinase inhibitors.[11]
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
The chloro and fluoro substituents on the pyridine ring are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.
Objective: To demonstrate the utility of a halogenated nitropyridine intermediate in a Suzuki cross-coupling reaction to introduce a new aryl group.
Materials:
-
3-Chloro-5-fluoro-2-nitropyridine (or analogous halo-nitropyridine)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Reaction vessel, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry reaction vessel, add the halo-nitropyridine (1.0 eq), the aryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Caption: Role of 3-Chloro-5-fluoro-2-nitropyridine in a drug discovery workflow.
Safety and Handling
Based on the safety profiles of 3-Chloro-5-fluoro-2-nitropyridine and structurally similar halogenated, nitrated pyridines, this compound must be handled with a high degree of caution.[12][13]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Eye Damage/Irritation: Causes serious eye irritation.[13][14]
-
Respiratory Irritation: May cause respiratory irritation.[14][15]
Handling and Personal Protective Equipment (PPE)
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]
| Precaution | Specification | Source |
| Engineering Controls | Work in a certified chemical fume hood. | [16] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | [14][16] |
| Skin/Body Protection | Lab coat. | [16] |
| Respiratory Protection | Use a respirator if dust is generated or ventilation is inadequate. | [17] |
| Hygiene | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. | [15][16] |
First Aid Measures
| Exposure | First Aid Protocol | Source |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [14] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [17] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. | [17] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [17] |
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-5-fluoro-2-nitropyridine is a synthetically valuable and highly reactive building block. Its electron-deficient pyridine core, activated by a nitro group, makes it an excellent substrate for nucleophilic aromatic substitution, allowing for the regioselective introduction of diverse functionalities. This predictable reactivity, combined with the potential for further modifications via cross-coupling reactions and nitro group reduction, establishes it as a powerful tool for medicinal chemists and materials scientists in the creation of novel and complex molecules. Proper safety protocols are essential when handling this compound due to its potential hazards.
References
-
PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]
-
PubChemLite. (2026). 3-chloro-2-fluoro-5-nitropyridine. Retrieved from [Link]
-
Watson International. (2017). Safety Data Sheet: 2-Nitro-3-fluoropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-3-nitropyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
PubChem. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
G. S. Kumar, Y. T. S. Rao, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2020). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]
-
Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 3-chloro-2-fluoro-5-nitropyridine (C5H2ClFN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pannellum [sjf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Chloro-5-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 10773626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. watson-int.com [watson-int.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. capotchem.cn [capotchem.cn]
